molecular formula C14H22BNO5S B8083836 Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083836
M. Wt: 327.2 g/mol
InChI Key: YXKKYTCXFCNSBN-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boronate ester derivative featuring a phenyl ring substituted with a methoxy group at the 2-position, a methanesulfonamide group at the 4-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. Its reactivity is influenced by the electron-withdrawing methanesulfonamide group and the steric effects of the methoxy substituent .

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(12(9-10)19-5)16-22(6,17)18/h7-9,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKKYTCXFCNSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 1083326-75-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a phenyl ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C14H22BNO5SC_{14}H_{22}BNO_5S . The presence of the dioxaborolane unit suggests potential applications in medicinal chemistry, particularly in drug design.

1. Antiviral Activity

A study explored the compound's role as a non-nucleoside inhibitor of hepatitis C virus (HCV) NS5B polymerase. It demonstrated significant inhibitory activity with an EC50 value below 50 nM against HCV genotypes 1a and 1b . The compound's mechanism of action involves the disruption of viral replication by targeting the enzyme's active site.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • GSK-3β Inhibition : It showed promising GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM depending on structural modifications .
  • CYP450 Interaction : Methanesulfonamide exhibited reversible inhibition of CYP3A4 with an IC50 of 0.34 μM and demonstrated time-dependent inhibition (TDI), raising concerns about potential drug-drug interactions .

Case Study 1: Hepatitis C Virus Inhibition

In vitro assays highlighted the efficacy of the compound in inhibiting HCV replication. The study indicated that structural modifications significantly affect potency, emphasizing the importance of the methanesulfonamide moiety in enhancing antiviral activity.

Case Study 2: GSK-3β Inhibition and Cytotoxicity

Research assessed various derivatives for their GSK-3β inhibitory activity alongside cytotoxicity in neuronal cell lines (HT-22) and microglial cells (BV-2). Compounds were tested at concentrations ranging from 0.1 to 100 µM. Notably, some derivatives maintained cell viability while exhibiting potent kinase inhibition .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntiviralHCV NS5B InhibitionEC50 < 50 nM
Enzyme InhibitionGSK-3β IC5010 - 1314 nM
CYP450 InteractionCYP3A4 IC500.34 μM

Table 2: Cytotoxicity Assessment in Cell Lines

Compound IDConcentration (µM)HT-22 Viability (%)BV-2 Viability (%)
Compound A0.1>90>90
Compound B10>80>85
Compound C100<50<60

Scientific Research Applications

Medicinal Chemistry

Methanesulfonamide derivatives are known for their potential as bioisosteres in drug design. The compound discussed here has been evaluated for its ability to inhibit specific protein targets involved in cancer and viral infections.

Cancer Therapeutics

Recent studies have highlighted the compound's effectiveness as a Bcl-2/Bcl-xL inhibitor. Bcl-2 family proteins play a crucial role in regulating apoptosis in cancer cells. The compound demonstrated high binding affinities to both Bcl-2 and Bcl-xL proteins, achieving IC50 values of 4.8 nM and 1.3 nM respectively in H146 small-cell lung cancer cell lines .

Table 1: Binding Affinities of Methanesulfonamide Derivatives

CompoundTarget ProteinIC50 (nM)
31Bcl-24.8
32Bcl-xL1.3

These findings suggest that methanesulfonamide derivatives could serve as promising candidates for further development in cancer treatment.

Viral Inhibition

The compound has also been investigated for its antiviral properties against hepatitis C virus (HCV). It was found to inhibit the NS5B polymerase with an EC50 < 50 nM across different genotypes (1a and 1b). This inhibition was linked to its structural features that allow effective binding within the enzymatic pocket .

Table 2: Antiviral Activity of Methanesulfonamide Derivatives

CompoundTarget EnzymeEC50 (nM)
4NS5B<50

Anti-inflammatory Properties

Research indicates that methanesulfonamide derivatives exhibit significant anti-inflammatory effects. They have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models of inflammation.

Case Study: Inflammatory Diseases

In a model of neuroinflammation, the compound effectively reduced microglial activation and subsequent cytokine release, demonstrating its potential utility in treating neurodegenerative diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of methanesulfonamide derivatives. Modifications to the core structure can lead to enhanced potency and selectivity for target proteins.

Molecular Modeling Studies

Molecular modeling studies have been employed to predict how variations in the methanesulfonamide structure influence binding affinity and biological activity. For instance, substituting different groups on the benzene ring has been shown to affect both solubility and permeability properties, which are critical for oral bioavailability .

Comparison with Similar Compounds

Positional Isomers

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 616880-14-9)
  • Structure : Boronate ester at the 4-position of the phenyl ring; methanesulfonamide at the para position.
  • Properties :
    • Melting point: 197°C (crystalline powder)
    • Molecular weight: 297.18 g/mol
    • Purity: ≥98% (T)
    • Safety: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • Applications : Used in cross-coupling reactions for drug discovery, as seen in Example 19 of EP 2440528 B1, where it acts as a boronic ester intermediate .
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 380430-60-4)
  • Structure : Boronate ester at the 2-position; methanesulfonamide at the ortho position.
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 305448-92-4)
  • Structure : Boronate ester at the 3-position; meta-substitution alters electronic effects.
  • Properties : Similar molecular weight (297.18 g/mol) but distinct NMR profiles due to substitution pattern .
  • Applications : Meta-substituted derivatives are less common in drug synthesis but may offer unique regioselectivity in catalytic reactions .

Functional Group Analogs

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6)
  • Structure : Cyclopropanecarboxamide replaces methanesulfonamide.
  • Properties :
    • Molecular weight: 287.17 g/mol
    • Reduced polarity compared to sulfonamide derivatives, affecting solubility .
N-{4-[5-Methoxy-8-(6-methyl-2-oxo-1,2-dihydro-pyridin-3-yl)quinolin-3-yl]-phenyl}-methanesulfonamide (I-49)
  • Structure: Complex quinoline core with methanesulfonamide and boronate ester substituents.
  • Synthesis : Demonstrates the use of boronate esters in constructing heterocyclic drug candidates .
  • Biological Relevance: Highlighted in antiviral and anticancer research due to the quinoline scaffold .

Physicochemical and Spectral Comparisons

Melting Points and Solubility
  • The para-substituted compound (CAS 616880-14-9) has a high melting point (197°C), typical of crystalline sulfonamides, whereas ortho- and meta-substituted isomers may exhibit lower melting points due to reduced symmetry .
  • Solubility in organic solvents (e.g., EtOAc, THF) is critical for Suzuki-Miyaura coupling; steric effects in ortho-substituted analogs may reduce solubility .
Spectroscopic Data
  • 1H NMR : Para-substituted derivatives show distinct aromatic proton splitting (e.g., δ 7.54 ppm for para-H in CAS 616880-14-9) compared to ortho/meta isomers .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, consistent across analogs .

Preparation Methods

Route A: Boronate Ester Installation Followed by Sulfonylation

Reaction Conditions and Optimization

Miyaura Borylation

ParameterOptimal ConditionsImpact on Yield
CatalystPd(dppf)Cl2_2 (5 mol%)80–85%
Solvent1,4-DioxaneMaximizes solubility of B2_2pin2_2
Temperature80–100°CCompletes in 12–18 hours
BaseKOAc (3 equiv)Neutralizes HBr byproduct

Challenges :

  • Protodeboronation may occur if the boronate ester is exposed to strong acids or bases.

  • Palladium residue removal requires silica gel chromatography or activated carbon treatment.

Sulfonylation

ParameterOptimal ConditionsImpact on Yield
BaseTriethylamine (2.5 equiv)90–95%
SolventDichloromethaneInert, low boiling point
Temperature0°C to room temperaturePrevents side reactions

Challenges :

  • Excess methanesulfonyl chloride leads to disulfonation.

  • Moisture degrades the sulfonyl chloride; anhydrous conditions are critical.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times for Miyaura borylation by ensuring efficient heat and mass transfer.

  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon) lower costs and simplify purification.

Cost Drivers

  • B2_2pin2_2 : Accounts for ~40% of raw material costs. Bulk purchasing and in-house synthesis mitigate expenses.

  • Solvent Recovery : Dioxane and dichloromethane are distilled and reused to minimize waste.

Comparative Analysis of Synthetic Methodologies

CriterionRoute ARoute B
Yield78–82%70–75%
ScalabilityHigh (adaptable to continuous flow)Moderate (sensitive to Pd leaching)
Purity>98% (via recrystallization)95–97% (requires chromatography)
CostHigher (B2_2pin2_2 usage)Lower (avoidance of early boronate steps)

Recommendation : Route A is preferred for small-scale, high-purity applications, while Route B offers cost advantages for bulk production.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can its structure be validated?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A representative protocol involves:

  • Reacting a halogenated precursor (e.g., aryl bromide/iodide) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis (e.g., PdCl₂(PPh₃)₂) .
  • Optimized conditions include using KOAc as a base in DMSO at 90°C for 18 hours, yielding ~53% after purification via silica gel chromatography .
    Structural validation requires multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm the boronic ester and sulfonamide groups, complemented by HRMS for molecular weight verification .

Basic: What are the critical considerations for handling and storing this compound?

Answer:

  • Moisture sensitivity : The dioxaborolane group hydrolyzes in aqueous environments. Store under inert gas (Ar/N₂) at 0–6°C to prevent degradation .
  • Light sensitivity : Methanesulfonamide derivatives may degrade under UV exposure; use amber vials for long-term storage .

Advanced: How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Answer:
Protodeboronation is a common issue in Suzuki reactions. Mitigation strategies include:

  • Base optimization : Use weaker bases (e.g., KOAc) instead of strong bases (e.g., Na₂CO₃) to reduce unwanted deprotonation pathways .
  • Solvent selection : Polar aprotic solvents like DMSO stabilize boronate intermediates, improving coupling efficiency .
  • Catalyst tuning : Bulky ligands (e.g., SPhos) enhance selectivity by reducing steric hindrance at the active Pd center .

Advanced: How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved for this compound?

Answer:

  • Variable-temperature NMR : Resolve overlapping aromatic signals by analyzing spectra at elevated temperatures (e.g., 60°C in CDCl₃) to reduce rotational barriers .
  • 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and boron-coupled protons .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., methoxy or methyl groups) .

Advanced: What role does the methanesulfonamide group play in stabilizing intermediates during catalytic cycles?

Answer:
The sulfonamide group:

  • Acts as an electron-withdrawing group , polarizing the aryl ring to enhance electrophilicity at the coupling site .
  • Stabilizes Pd intermediates via weak S=O···Pd interactions , reducing catalyst deactivation .
  • Modulates solubility in polar solvents (e.g., DMSO), facilitating homogeneous reaction conditions .

Advanced: How can this compound be utilized in synthesizing functional materials (e.g., photosensitizers)?

Answer:
The boronic ester enables modular C–C bond formation for constructing π-conjugated systems. Example applications:

  • Photosensitizers : Couple with electron-deficient aryl halides to generate donor-acceptor architectures for light-harvesting applications .
  • Polymer precursors : Use in iterative cross-coupling to build oligomers with tailored optoelectronic properties .

Advanced: What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Answer:

  • HPLC-MS : Use reverse-phase columns (e.g., Chromolith®) with gradient elution to separate hydrolyzed boronic acid byproducts .
  • ¹¹B NMR : Detect boron-containing impurities (e.g., boric acid) at ~δ 10–20 ppm, which are invisible in ¹H/¹³C NMR .

Advanced: How can computational modeling (e.g., DFT) predict reactivity trends for derivatives of this compound?

Answer:

  • DFT calculations : Optimize geometries to assess steric/electronic effects of substituents (e.g., methoxy vs. bromo) on transition-state energies .
  • Frontier molecular orbital (FMO) analysis : Predict regioselectivity in cross-coupling by comparing HOMO/LUMO interactions with Pd catalysts .

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